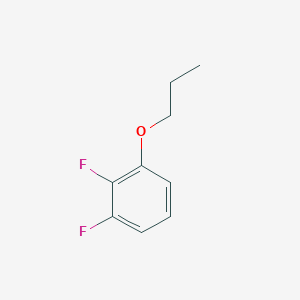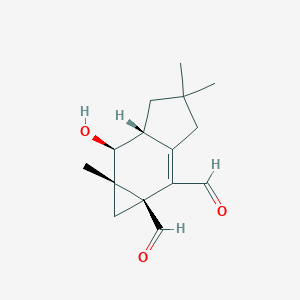
2-(2-(Hydroxyimino)propanamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is a chemical compound with a complex structure that includes both an oxime and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid typically involves the reaction of glycine with an oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process.
化学反応の分析
Types of Reactions
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino acid moiety can interact with proteins and enzymes, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
- 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
- 2-{(2-aminoacetyl)amino}acetic acid (diglycine)
Uniqueness
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is unique due to the presence of both an oxime and an amino acid moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
125160-36-3 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChIキー |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
異性体SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
正規SMILES |
CC(=NO)C(=O)NCC(=O)O |
同義語 |
Glycine, N-[2-[(E)-hydroxyimino]-1-oxopropyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


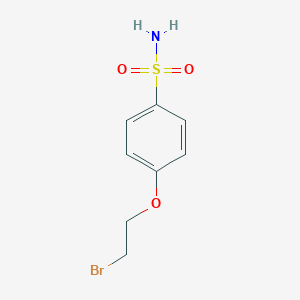
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)


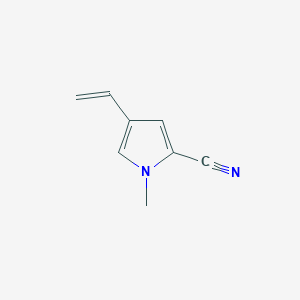
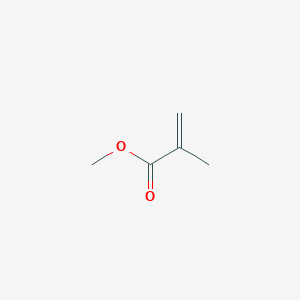

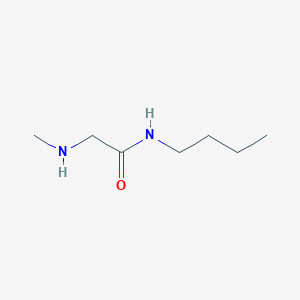
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
